molecular formula C26H24FN3O3 B1662370 SHA 68 CAS No. 847553-89-3

SHA 68

Cat. No.: B1662370
CAS No.: 847553-89-3
M. Wt: 445.5 g/mol
InChI Key: SFRQIPRTNYHJHP-UHFFFAOYSA-N
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Description

SHA 68 is a complex organic compound that belongs to the class of oxazolo[3,4-a]pyrazine derivatives. This compound is characterized by its unique structure, which includes a fluorobenzyl group, a diphenyl group, and a tetrahydro-oxazolo[3,4-a]pyrazine core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

The synthesis of SHA 68 typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxazolo[3,4-a]pyrazine core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of a catalyst and controlled temperature.

    Introduction of the fluorobenzyl group: This step can be achieved through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the oxazolo[3,4-a]pyrazine core.

    Addition of the diphenyl group: This step may involve a Friedel-Crafts acylation reaction, where a diphenyl ketone is introduced to the intermediate compound.

    Final modifications:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of large-scale reactors and continuous flow systems to ensure efficient production.

Chemical Reactions Analysis

SHA 68 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atom, leading to the formation of substituted derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the carboxamide group and the formation of corresponding acids or amines.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has shown potential as a biological probe for studying specific biochemical pathways and interactions within cells.

    Medicine: The compound is being investigated for its potential pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: It can be used in the development of new materials and as a building block for the synthesis of functionalized polymers and other advanced materials.

Mechanism of Action

The mechanism of action of SHA 68 involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of specific kinases or proteases, thereby affecting cellular signaling pathways and leading to the desired biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

SHA 68 can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-oxo-1,1-diphenyl-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O3/c27-22-13-11-19(12-14-22)17-28-24(31)29-15-16-30-23(18-29)26(33-25(30)32,20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,23H,15-18H2,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRQIPRTNYHJHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CN1C(=O)NCC3=CC=C(C=C3)F)C(OC2=O)(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801028552
Record name N-(4-Fluorobenzyl)-3-oxo-1,1-diphenyltetrahydro[1,3]oxazolo[3,4-a]pyrazine-7(1H)-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801028552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847553-89-3
Record name N-(4-Fluorobenzyl)-3-oxo-1,1-diphenyltetrahydro[1,3]oxazolo[3,4-a]pyrazine-7(1H)-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801028552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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